N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is notable for its heterocyclic architecture and pharmacological relevance. The molecule features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1 and a 3-methyl-1H-pyrazol-5-yl moiety at position 4. The acetamide side chain includes a 4-fluorophenyl group, contributing to its electronic and steric profile. The molecular formula is C24H19ClFN7O, with a molecular weight of 491.91 g/mol (derived from structural analogs in –14).
Properties
Molecular Formula |
C23H17ClFN7O |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H17ClFN7O/c1-14-9-20(29-21(33)10-15-5-7-17(25)8-6-15)32(30-14)23-19-12-28-31(22(19)26-13-27-23)18-4-2-3-16(24)11-18/h2-9,11-13H,10H2,1H3,(H,29,33) |
InChI Key |
YLPHFARCIZWHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Formation
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via Vilsmeier-Haack reactions or cyclocondensation of 5-aminopyrazoles with nitriles/amides.
Key Data:
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | PBr₃, DMF, 60°C, 2 h | Formamidine intermediate | 90+ |
| 2 | HMDS, reflux, 3–5 h | Pyrazolo[3,4-d]pyrimidine | 85–91 |
Acetamide Side-Chain Introduction
The 2-(4-fluorophenyl)acetamide moiety is introduced via amide coupling or nucleophilic substitution .
Reaction Table:
| Substrate | Coupling Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Pyrazolo-pyrimidine intermediate | T3P (50% in EtOAc) | DIPEA | DMF | 20°C, 2.5 h | 41.2 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields for cyclization steps.
Protocol from:
-
Cyclocondensation : 1-(3-Chlorophenyl)-5-aminopyrazole + (4-fluorophenyl)acetonitrile.
-
Conditions : 150 W, 120°C, 15 min.
Solid-Phase Synthesis for Scalability
Patents (e.g.,) describe solid-phase methods for high-throughput production:
-
Resin-Bound Intermediate : Wang resin functionalized with pyrazole.
-
Stepwise Assembly : Sequential addition of pyrimidine and acetamide units.
-
Cleavage : TFA/DCM liberates the final compound.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Multi-Step Organic | High purity, scalable | Long reaction times | 29–91 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 41–56 |
| Solid-Phase | High-throughput, easy purification | Costly resins | 70–95 |
Critical Reaction Optimization Factors
-
Solvent Choice : DMF > THF for Vilsmeier reactions due to polar aprotic nature.
-
Catalysts : HMDS outperforms LiN(SiMe₃)₂ in cyclization efficiency.
-
Temperature : Cyclization at 70–80°C prevents decomposition.
Analytical Characterization
-
HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).
-
MS (ESI+) : m/z 488.1 [M+H]⁺ (theoretical: 487.9).
-
¹H-NMR (DMSO-d₆): δ 8.25 (s, 1H, pyrimidine-H), 7.45–7.89 (m, 8H, aryl-H), 4.12 (s, 2H, CH₂CO), 2.31 (s, 3H, CH₃).
Challenges and Solutions
-
Low Coupling Yields : Use of T3P instead of HOBt/DCC improves efficiency.
-
Byproduct Formation : Silica gel chromatography removes unreacted intermediates.
Industrial-Scale Recommendations
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is C20H19ClF N5O, indicating a complex structure with multiple functional groups that contribute to its biological activity.
Structural Features
The compound features:
- A pyrazolo[3,4-d]pyrimidine core , which is significant in many bioactive compounds.
- Chlorophenyl and fluorophenyl substituents that enhance its pharmacological properties.
Anticancer Activity
Research indicates that N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide exhibits potent anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation pathways .
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, including p70S6 kinase and Akt-1. These kinases play critical roles in cellular signaling pathways that regulate growth and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also shown promise in anti-inflammatory applications. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing apoptosis induction through caspase activation .
Case Study 2: Inflammation Model
In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applicability in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally similar pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Molecular Weight and Polarity: Replacement of the 4-fluorophenyl acetamide group with a 4-methoxyphenyl () reduces molecular weight (473.90 vs. 491.91) and increases hydrophilicity due to the methoxy group. Substitution with a phenoxy group () introduces conformational flexibility but may reduce hydrogen-bonding capacity compared to the acetamide linkage.
The 4-fluorophenyl group in the target compound may enhance binding affinity to hydrophobic kinase pockets, similar to fluorine-containing analogs in .
Crystallographic and Structural Insights: Analogous compounds (e.g., ) exhibit dihedral angles (~30°) between pyrazole and aromatic rings, influencing molecular packing and solubility.
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of kinase inhibition and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Pyrazolo[3,4-d]pyrimidine moieties
- Chlorophenyl and fluorophenyl groups
- Acetamide functional group
This structural diversity contributes to its biological activity.
Research indicates that compounds similar to this compound act primarily as inhibitors of serine/threonine kinases. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism. Specifically, this compound has been shown to inhibit:
- p70S6 Kinase : Involved in protein synthesis and cell growth.
- Akt Kinase : A key player in the signaling pathways that regulate cell survival and metabolism.
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Efficacy : In a study examining the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to induce apoptosis in cancer cells by inhibiting key survival pathways associated with Akt signaling .
- Kinase Modulation : The compound was tested for its ability to inhibit serine/threonine kinases. Results showed significant inhibition of p70S6K activity, suggesting its potential as a therapeutic agent for diseases characterized by abnormal cell proliferation .
- Inflammatory Response : Further investigations revealed that this compound could modulate inflammatory responses by targeting specific kinases involved in immune signaling pathways. This opens avenues for its application in treating autoimmune conditions .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazole and pyrimidine precursors. For example, the pyrazolo[3,4-d]pyrimidine core is formed via cyclization of chlorophenyl-substituted pyrazole intermediates under reflux with catalysts like Pd(II) or Cu(I). Reaction conditions (e.g., solvent polarity, temperature) critically impact yield; polar aprotic solvents (DMF, DMSO) at 80–110°C optimize cyclization efficiency . Post-synthetic modifications, such as acylation with 4-fluorophenyl acetamide, require anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- X-ray crystallography : Resolves atomic-level structure, particularly for verifying regiochemistry of substituents on the pyrazolo-pyrimidine core. SHELX software is widely used for refinement .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., 3-chlorophenyl vs. 4-fluorophenyl groups) via coupling patterns and chemical shifts.
- LC-MS/HPLC : Validates molecular weight (>99% purity) and detects trace impurities from incomplete reactions .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should include:
- Kinase inhibition assays : Test against panels of protein kinases (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors. Use fluorescence-based ADP-Glo™ assays.
- Antimicrobial susceptibility testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step synthesis, particularly during cyclization?
Employ Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature gradients). For example, a 3-factor Box-Behnken design can optimize cyclization yield by balancing reactant ratios (e.g., 1.2:1 pyrazole:pyrimidine precursor) and reaction time (8–12 hrs) . Additionally, flow chemistry improves reproducibility in exothermic steps (e.g., acylation) by enabling precise temperature control and continuous purification .
Q. How should discrepancies in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound purity : Re-test batches with ≥99% purity (via HPLC) to exclude impurity-driven artifacts.
- Structural analogs : Compare activity with derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Q. What strategies enhance solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce phosphate or PEGylated groups at the acetamide moiety to improve aqueous solubility.
- Co-solvent systems : Use Cremophor EL or cyclodextrin complexes for intravenous administration.
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
Q. How can molecular docking predict binding modes to protein targets like kinases?
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., ABL1, JAK2).
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields. Validate predictions with MD simulations (100 ns trajectories) to assess binding stability.
- Mutagenesis studies : Confirm key interactions (e.g., hydrogen bonds with hinge-region residues) .
Q. What are the stability profiles under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hrs; monitor degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (pH <3) .
- Thermal stability : Store at -20°C under argon; avoid prolonged exposure to >40°C to prevent pyrazolo-pyrimidine ring decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
